2-Cyclopropen-1-one

Bioorthogonal chemistry Photoclick chemistry Strain-promoted cycloaddition

2-Cyclopropen-1-one (C3H2O, MW 54.05) is the parent member of the cyclopropenone class, comprising a three-membered cyclopropene ring fused with a ketone functional group. This minimal scaffold exhibits a calculated Log P of 0.137, a density of 1.256 g/cm³, a boiling point of 106.2 °C at 760 mmHg, and a melting point of 244.65 K.

Molecular Formula C3H2O
Molecular Weight 54.05 g/mol
CAS No. 2961-80-0
Cat. No. B1201612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropen-1-one
CAS2961-80-0
Synonymscyclopropenone
Molecular FormulaC3H2O
Molecular Weight54.05 g/mol
Structural Identifiers
SMILESC1=CC1=O
InChIInChI=1S/C3H2O/c4-3-1-2-3/h1-2H
InChIKeyGGRQLKPIJPFWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropen-1-one (CAS 2961-80-0) Procurement Baseline: Structural Class and Core Properties


2-Cyclopropen-1-one (C3H2O, MW 54.05) is the parent member of the cyclopropenone class, comprising a three-membered cyclopropene ring fused with a ketone functional group [1]. This minimal scaffold exhibits a calculated Log P of 0.137, a density of 1.256 g/cm³, a boiling point of 106.2 °C at 760 mmHg, and a melting point of 244.65 K [2][3]. The compound's unique electronic character arises from resonance stabilization associated with the 2π-aromatic cyclopropenyl cation, endowing the ring with aromatic stabilization while retaining significant ring strain energy (ca. 100 kJ mol⁻¹ for the ketal derivative) [4][5]. This dual aromatic/stained nature dictates a reactivity profile distinct from both acyclic ketones and saturated cyclic ketones.

Why 2-Cyclopropen-1-one Cannot Be Casually Replaced by Other Cyclopropenones or Strained Carbonyls


Procurement decisions for 2-cyclopropen-1-one must account for the fact that substituents on the cyclopropenone core fundamentally alter electronic properties, steric accessibility, and stability profiles. 2,3-Diaryl substitution (e.g., diphenylcyclopropenone) dramatically increases steric hindrance and alters basicity, with pK measurements indicating that dialkyl cyclopropenones are measurably more basic than their diphenyl counterparts [1]. Conversely, unsubstituted 2-cyclopropen-1-one is less sterically encumbered, enabling reaction pathways inaccessible to bulkier derivatives [2]. Moreover, the parent compound exhibits distinct thermodynamic instability relative to its C3H2O isomers propynal and propadienone, a property that can be exploited or must be managed depending on application context [3]. These substituent-dependent variations in reactivity and stability preclude simple interchangeability among cyclopropenone derivatives for research or industrial applications.

2-Cyclopropen-1-One Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Photoclick Reaction Quantum Yield: 2-Cyclopropen-1-one (28%) vs. Cyclooctyne-Precursor (53%)

In photoclick reactions, 2-cyclopropen-1-one undergoes photodecarbonylation to generate a reactive alkyne. Computational and experimental studies reveal a quantum yield (Φ) of 28% for this process, compared to 53% for a photoprotected cyclooctyne-(COT)-precursor. The lower quantum yield of cyclopropenone is attributed to a greater tendency to revert to the reactant ground state after crossing the conical intersection rather than proceeding to CO loss and alkyne formation [1]. This quantitative difference directly impacts reaction efficiency in photoactivated bioorthogonal labeling applications.

Bioorthogonal chemistry Photoclick chemistry Strain-promoted cycloaddition

Isomeric Thermodynamic Stability: 2-Cyclopropen-1-one as the Least Stable C3H2O Isomer

Among the three C3H2O isomers, 2-cyclopropen-1-one is the most thermodynamically unstable form compared to propadienone (CH2=C=C=O) and propynal (HCCCHO). This ranking is based on theoretical energetic comparisons, though the exact energetic difference is not numerically quantified in the source [1]. Notably, despite being the least thermodynamically stable isomer, both cyclopropenone and propynal have been detected in the interstellar medium, while the most stable isomer propadienone remains undetected—a phenomenon attributed to kinetic control of formation and evolution pathways rather than thermodynamic equilibrium [2]. VUV photolysis studies of cyclopropenone ice at 10 K showed that upon short irradiation times, propynal (HCCCHO) was formed in twice the abundance of the most stable isomer propadienone (CH2CCO), demonstrating that isomer distribution is kinetically governed [3].

Astrochemistry Interstellar medium Isomer stability

CO Surrogate in Carbonylative Annulation: First-Time Utilization of 2-Cyclopropen-1-one as Sole CO Source

In a 2021 palladium-catalyzed [2 + 2 + 1] annulation protocol among 3-iodochromones, bridged olefins, and cyclopropenone, 2-cyclopropen-1-one was utilized for the first time as the sole CO surrogate in a carbonylation process [1]. This application distinguishes it from conventional CO sources such as Mo(CO)6, formate derivatives, or pressurized CO gas, which require specialized equipment or generate stoichiometric metal waste. The protocol forms two C(sp²)-C(sp³) bonds and one C(sp²)-C(sp²) bond in a single operation via a Heck coupling/C(sp²)-H activation/carbonylation sequence, producing chromone-fused cyclopentanones of medicinal chemistry interest. Comparative quantitative data on yield or reaction scope versus alternative CO sources is not available in the source literature.

Palladium catalysis Carbonylative coupling Heterocycle synthesis

Basicity Comparison: Dialkyl Cyclopropenones vs. Diphenylcyclopropenone

Comparative basicity measurements indicate that dialkyl-substituted cyclopropenones are measurably more basic than diphenylcyclopropenone. The reference pK′ of diphenylcyclopropenone is approximately -2.5 ± 0.3, with dialkyl ketones exhibiting higher basicity (exact pK′ values for parent 2-cyclopropen-1-one not reported in accessible sources) [1]. This difference arises from the electron-withdrawing character of phenyl substituents, which reduces electron density at the carbonyl oxygen compared to hydrogen or alkyl substitution in the parent compound. For 2-cyclopropen-1-one (the unsubstituted parent), the absence of electron-withdrawing aryl groups results in a more basic carbonyl oxygen than in diphenyl derivatives.

Physical organic chemistry Substituent effects pK measurement

Ring Strain Energy: Cyclopropenone Ketals (ca. 100 kJ mol⁻¹) vs. Cyclopropane Baseline (115 kJ mol⁻¹)

Cyclopropenone ketals possess a ring strain energy of approximately 100 kJ mol⁻¹, as documented in comprehensive organic synthesis reference works [1]. For context, the archetypal strained carbocycle cyclopropane has a strain energy of approximately 115 kJ mol⁻¹ (27.5 kcal mol⁻¹) [2]. While the parent 2-cyclopropen-1-one strain energy is not explicitly quantified in accessible sources, the ketal derivative value provides a class-level benchmark. This substantial strain energy—approaching that of cyclopropane—drives the compound's participation in strain-relieving cycloaddition and ring-opening reactions, distinguishing it from less strained carbonyl compounds.

Strain energy Cycloaddition reactivity Physical organic chemistry

Enthalpy of Formation: 2-Cyclopropen-1-one ΔfH°(298.15 K) = 160.1 ± 1.1 kJ mol⁻¹

The Active Thermochemical Tables (ATcT) provide a benchmark gas-phase enthalpy of formation for 2-cyclopropen-1-one of ΔfH°(298.15 K) = 160.1 ± 1.1 kJ mol⁻¹ [1]. This value serves as a reference point for computational studies and reaction thermochemistry. For context, propynal (HCCCHO), a C3H2O isomer, has ΔfH°(298.15 K) = 107.5 ± 1.0 kJ mol⁻¹, while propadienone (CH2=C=C=O) has ΔfH°(298.15 K) = 96.7 ± 2.5 kJ mol⁻¹ [2]. Thus, 2-cyclopropen-1-one is thermodynamically less stable by approximately 52.6 kJ mol⁻¹ relative to propynal and 63.4 kJ mol⁻¹ relative to propadienone, consistent with its classification as the least stable C3H2O isomer. This energetic difference has practical implications for reaction design and stability assessment.

Thermochemistry ATcT database Reaction energetics

2-Cyclopropen-1-one Application Scenarios Derived from Verified Differentiation Evidence


Photoclick Chemistry for Bioorthogonal Labeling: Alkyne Generation via UV Decarbonylation

2-Cyclopropen-1-one serves as a photolabile alkyne precursor in bioorthogonal labeling applications. Upon UV irradiation (typically 254 nm or 350 nm one-photon, or 800 nm two-photon), the compound undergoes decarbonylation to generate a reactive alkyne capable of participating in strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules [1]. Procurement note: The quantum yield of 28% for this process is approximately half that of cyclooctyne-based photoclick precursors (53%), which should inform experimental design regarding irradiation time and labeling efficiency [2].

Palladium-Catalyzed Carbonylative Annulation: Metal-Free CO Surrogate

In palladium-catalyzed [2 + 2 + 1] annulation reactions, 2-cyclopropen-1-one functions as the sole carbon monoxide surrogate, enabling the construction of chromone-fused cyclopentanone scaffolds without requiring pressurized CO gas or metal-carbonyl reagents [1]. The protocol proceeds via Heck coupling, C(sp²)-H activation, and carbonylation in a single operation, forming two C-C(sp³) bonds and one C(sp²)-C(sp²) bond. Procurement note: This application is validated for this specific reaction manifold; generalization to other carbonylation methodologies requires further validation, as comparative yield data versus established CO sources remain unavailable.

Astrochemical Modeling and Interstellar Medium Studies

2-Cyclopropen-1-one is one of only two C3H2O isomers (along with propynal) detected in the interstellar medium, despite being the most thermodynamically unstable of the three isomers [1]. Its detection in astrophysical environments, coupled with its 52-63 kJ mol⁻¹ higher enthalpy of formation relative to isomeric alternatives, makes it a valuable reference compound for astrochemical models examining kinetic versus thermodynamic control of molecular abundance [2]. VUV photolysis studies at cryogenic temperatures (10 K) provide experimental data on isomer interconversion pathways relevant to interstellar ice chemistry .

Strain-Driven Cycloaddition and Ring-Expansion Methodologies

The substantial ring strain energy of cyclopropenone derivatives (ca. 100 kJ mol⁻¹ for ketals) enables participation in strain-relieving [4+2] cycloadditions and ring-expansion reactions for heterocycle synthesis [1]. The unsubstituted parent 2-cyclopropen-1-one offers minimal steric hindrance, permitting reactivity pathways that are inaccessible to 2,3-disubstituted analogs such as diphenylcyclopropenone [2]. Procurement note: For cycloaddition applications requiring unencumbered approach of dienes or dipolarophiles, the parent compound's lack of substituents is a critical selection criterion relative to bulkier derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.